5-氯甲基荧光素二乙酸酯 (CMFDA)

描述

绿色 CMFDA,也称为 5-氯甲基荧光素二乙酸酯,是一种荧光硫醇反应性细胞渗透探针。由于它能够穿过细胞膜并在细胞内长时间保持荧光,因此它广泛用于细胞生物学中跟踪和追踪细胞。 这种化合物特别适用于长期细胞追踪、细胞运动研究和细胞活力测定 .

科学研究应用

绿色 CMFDA 在科学研究中具有广泛的应用:

细胞追踪和追踪: 它用于监测细胞运动、位置、增殖、迁移、趋化性和侵袭。 .

细胞活力测定: 绿色 CMFDA 用于通过荧光保留来区分活细胞和死细胞,从而评估细胞活力和细胞毒性

伤口愈合研究: 它用于伤口愈合测定,以跟踪愈合过程中细胞的迁移和增殖.

作用机制

绿色 CMFDA 通过一系列细胞内反应发挥其作用:

生化分析

Biochemical Properties

Green CMFDA is known to interact with various enzymes, proteins, and other biomolecules within the cell . It freely diffuses through cell membranes and once inside the cell, it transforms into a cell-impermeant, fluorescent product . This transformation is believed to be mediated by a glutathione S-transferase–mediated reaction . The dye contains a chloromethyl group that reacts with thiols, probably in a glutathione S-transferase–mediated reaction .

Cellular Effects

Green CMFDA does not affect cell viability or proliferation . It allows for multigenerational tracking of cellular movements . The dye is brightly fluorescent, non-toxic, and stable at physiological pH . It displays fluorescence for at least 72 hours .

Molecular Mechanism

The molecular mechanism of Green CMFDA involves its transformation into a cell-impermeant, fluorescent product . This transformation is believed to occur through a glutathione S-transferase–mediated reaction . The dye may also react with intracellular thiol-containing biomolecules .

Temporal Effects in Laboratory Settings

Green CMFDA displays fluorescence for at least 72 hours . It is well retained in cells, allowing for multigenerational tracking of cellular movements . The dye is stable, non-toxic at working concentrations, and brightly fluorescent at physiological pH .

Metabolic Pathways

Green CMFDA is involved in the glutathione S-transferase–mediated reaction pathway . This pathway involves the reaction of the dye’s chloromethyl group with thiols .

Transport and Distribution

Green CMFDA freely diffuses through cell membranes . Once inside the cell, it transforms into a cell-impermeant, fluorescent product . This transformation allows the dye to be well retained in cells .

Subcellular Localization

Green CMFDA is transformed into a cell-impermeant, fluorescent product inside the cell . This transformation allows the dye to be well retained in cells, enabling its localization within the cell .

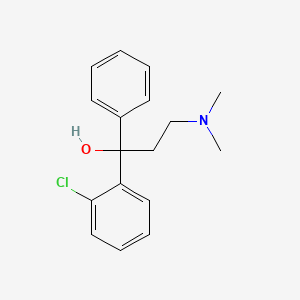

准备方法

绿色 CMFDA 是通过氯甲基化反应由荧光素二乙酸酯合成的。合成路线包括在碱(如氢化钠)存在下,用氯甲基甲醚使荧光素二乙酸酯反应,以引入氯甲基基团。 反应条件通常包括无水溶剂和受控温度,以确保高产率和纯度 .

对于工业生产,该过程通过仔细控制反应参数进行放大,以保持一致性和质量。 然后通过结晶或色谱技术纯化该化合物,并在干燥、避光条件下储存以防止降解 .

化学反应分析

绿色 CMFDA 经历了几种类型的化学反应,主要涉及其氯甲基和二乙酸酯基团:

这些反应中常用的试剂包括酯酶和含硫醇化合物。 形成的主要产物是荧光的 5-氯甲基荧光素-硫醚加合物 .

相似化合物的比较

绿色 CMFDA 与其他类似的荧光探针进行比较:

钙黄绿素 AM: 与绿色 CMFDA 不同,钙黄绿素 AM 仅在细胞内保留几小时,主要用于短期活力研究.

BCECF AM: 与钙黄绿素 AM 相似,BCECF AM 用于短期研究,并且不会提供长期荧光保留.

CytoTrace™ Ultra Green: 这种新型染料比绿色 CMFDA 明亮得多且更稳定,使其成为长期细胞跟踪的可靠替代品.

属性

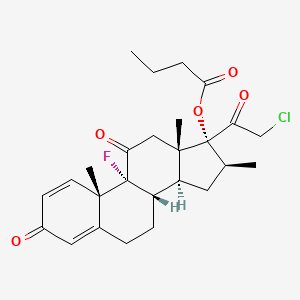

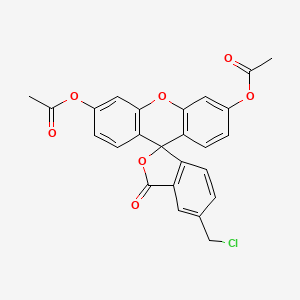

IUPAC Name |

[6'-acetyloxy-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClO7/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJDHSYCSQAODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CCl)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159970 | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136832-63-8 | |

| Record name | 5-Chloromethylfluorescein diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136832-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROMETHYLFLUORESCEIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6H2YMA2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CMFDA itself is non-fluorescent. It readily crosses the cell membrane and enters the cytoplasm. [] Once inside, cellular esterases cleave off the acetate groups, transforming CMFDA into 5-chloromethylfluorescein (CMF), a highly fluorescent molecule. [, ] CMF then reacts with intracellular thiols, primarily glutathione, forming a fluorescent adduct. [] This adduct is cell-impermeant, effectively trapping the fluorescence within the cell. [, ]

ANone: CMFDA staining allows researchers to track cells over time, monitor cell division, and study cell migration. [] The stable fluorescent signal, retained through several generations, aids in understanding cell lineage and differentiation. []

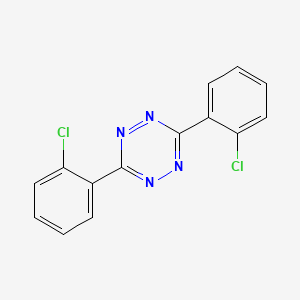

ANone: CMFDA has a molecular formula of C25H19ClO7 and a molecular weight of 478.89 g/mol.

ANone: Yes, the excitation and emission maxima for CMF, the fluorescent product of CMFDA, are approximately 492 nm and 516 nm, respectively. []

ANone: Yes, a significant advantage of CMFDA is its compatibility with aldehyde fixatives. [] This allows for long-term sample storage and detailed anatomical studies. []

ANone: CMFDA itself is not catalytically active. Its utility lies in its ability to be converted into a fluorescent probe by intracellular esterases. [, ]

ANone: CMFDA is primarily used for:

- Cell tracking: Monitoring cell migration, division, and differentiation over time. [, , , , ]

- Cell viability assessment: Differentiating between live and dead cells in a population. [, , , , , ]

- Studying cell-cell interactions: Investigating fusion events, phagocytosis, and other cellular interactions. [, , ]

ANone: While specific computational studies focusing solely on CMFDA are limited in the provided research papers, computational tools and resources are crucial for designing and optimizing fluorescent probes like CMFDA. []

ANone: Structural modifications to the CMFDA molecule can alter its cell permeability, fluorescence intensity, and spectral properties. [] For instance, replacing the chloromethyl group can affect its reactivity with thiols and, consequently, its intracellular retention. []

ANone: CMFDA should be handled with standard laboratory safety practices. While generally considered non-toxic at working concentrations, always consult the safety data sheet for specific guidelines. []

ANone: When using CMFDA in animal studies or with human cells, researchers must adhere to all relevant ethical guidelines and regulations.

ANone: The provided research primarily focuses on CMFDA as a tool for in vitro studies. Therefore, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) in vivo is limited. []

ANone: CMFDA has been successfully used in various in vitro assays, including:

- Cell adhesion and transmigration assays: Assessing the ability of cells to adhere to and migrate through various substrates. []

- Phagocytosis assays: Quantifying the uptake of CMFDA-labeled particles by phagocytic cells. [, ]

- Cell viability assays: Determining the percentage of live and dead cells in a population under different conditions. [, ]

ANone: Yes, CMFDA has been used in a limited number of animal studies. For example, it has been used to track retinal ganglion cell axons in vivo. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。